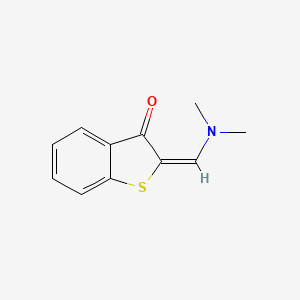![molecular formula C21H16F3N3 B15027144 6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15027144.png)
6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction conditions often require refluxing to facilitate the formation of the desired pyrazolopyridine scaffold.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells . Once inside, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,3,5-Trifluoromethylpyridine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with a wide range of applications in medicinal chemistry.
Uniqueness: 6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H16F3N3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H16F3N3/c1-13-8-10-15(11-9-13)19-18-17(21(22,23)24)12-14(2)25-20(18)27(26-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Clé InChI |
BQVQWUXAJWJGQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C3=NC(=CC(=C23)C(F)(F)F)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(3aS,4R,9bR)-4-(3-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027068.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15027074.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15027110.png)
![9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15027119.png)
![2-[(14,14-dimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15027126.png)
![7-(4-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15027134.png)
![2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15027140.png)
![(5Z)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027159.png)
